Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
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Overview
Description
Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure This compound features a naphthalene ring fused to a piperidine ring, with an oxetane moiety attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a naphthalene derivative and perform a series of reactions such as allylic amination, ring-opening, and esterification .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactors for efficient and sustainable synthesis . The choice of reagents, catalysts, and reaction conditions would be tailored to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:
Reduction: The oxetane ring can be reduced under specific conditions to yield corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals and molecular oxygen are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can lead to various hydroxylated derivatives .
Scientific Research Applications
Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxetane ring and spirocyclic structure may play a role in binding to these targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-amino-2-(oxetan-3-yl)acetate: Another oxetane-containing compound with different functional groups.
Naphthalene-substituted aromatic esters: Compounds with similar naphthalene structures but different substituents.
Uniqueness
Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of an oxetane ring with a naphthalene-piperidine system sets it apart from other similar compounds.
Biological Activity
Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds characterized by a unique oxetan ring structure. Its molecular formula is C₁₈H₁₉N₁O₃, and it exhibits properties typical of piperidine derivatives. The stereochemistry at the R position contributes to its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains.
- Neuroprotective Effects : There is emerging evidence supporting its potential in neuroprotection.
The mechanisms through which this compound exerts its effects are under investigation. Potential mechanisms include:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound could influence pathways related to cell survival and apoptosis.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the compound's cytotoxic effects on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast cancer MCF7 cells and hepatoma HepG2 cells. The IC50 values were determined to be approximately 15 µM for MCF7 and 20 µM for HepG2 cells, suggesting moderate potency against these cancer types .
Antimicrobial Properties
In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potential for development as an antimicrobial agent .
Neuroprotective Effects
Research conducted on neuroprotective properties revealed that the compound could reduce oxidative stress in neuronal cell cultures. It was found to significantly lower levels of reactive oxygen species (ROS) and enhance cell viability under stress conditions .
Data Summary Table
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl (6R)-1'-(oxetan-3-ylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-24-18(22)16-3-4-17-10-20(7-5-15(17)9-16)6-2-8-21(19(20)23)11-14-12-25-13-14/h3-4,9,14H,2,5-8,10-13H2,1H3/t20-/m0/s1 |
InChI Key |
ZUJHPIIQUSCGCW-FQEVSTJZSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C[C@]3(CCCN(C3=O)CC4COC4)CC2)C=C1 |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3(CCCN(C3=O)CC4COC4)CC2)C=C1 |
Origin of Product |
United States |
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